5-Amino-3,6-dimethylpyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-3,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)5(2)9-7(4)10/h3H,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQEUFFNAIQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of 5 Amino 3,6 Dimethylpyridin 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 5-Amino-3,6-dimethylpyridin-2-ol, the pyridinol tautomer is expected to dominate in common NMR solvents. The anticipated ¹H NMR spectrum would display characteristic signals corresponding to the aromatic proton, the amine (NH₂), hydroxyl (OH), and two methyl (CH₃) groups.
The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The amino group (electron-donating) and the hydroxyl group will affect the electron density distribution, shielding or deshielding nearby protons. The single proton on the aromatic ring is expected to appear as a singlet. The protons of the two methyl groups at positions 3 and 6 will also appear as singlets, with their chemical shifts differing slightly due to their positions relative to the other functional groups. The amine and hydroxyl protons are expected to appear as broad singlets and their positions can be concentration-dependent and may exchange with deuterium (B1214612) upon addition of D₂O.
Table 1: Predicted ¹H NMR Data for this compound Please note that the following is a predicted data table for illustrative purposes, as specific experimental values are not publicly available.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 6.5 - 7.5 | Singlet (s) |
| C3-CH₃ | 1.9 - 2.3 | Singlet (s) |
| C6-CH₃ | 2.1 - 2.5 | Singlet (s) |
| NH₂ | 3.5 - 5.0 | Broad Singlet (br s) |
| OH | 8.0 - 10.0 | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum will show seven signals corresponding to the five carbons of the pyridine ring and the two methyl carbons.
The chemical shifts of the ring carbons are particularly informative. The carbon atom bonded to the hydroxyl group (C-2) is expected to be significantly deshielded, appearing at a high chemical shift (downfield). Conversely, the carbon attached to the amino group (C-5) would be shielded. The carbons bearing the methyl groups (C-3 and C-6) and the remaining ring carbon (C-4) will have distinct shifts reflecting their electronic environment. The two methyl carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound Please note that the following is a predicted data table for illustrative purposes, as specific experimental values are not publicly available.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 165 |
| C-3 | 115 - 125 |
| C-4 | 120 - 130 |
| C-5 | 135 - 145 |
| C-6 | 140 - 150 |
| C3-CH₃ | 15 - 20 |
| C6-CH₃ | 18 - 25 |
Two-Dimensional (2D) NMR Techniques for Connectivity Assignments
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY: This experiment would show correlations between protons that are coupled to each other. For this molecule, it would primarily be used to confirm the absence of coupling for the singlets observed in the ¹H NMR spectrum.
HSQC/HMQC: This experiment correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning which proton signal corresponds to which carbon signal, for instance, linking the methyl proton signals to their respective methyl carbon signals.
Advanced NMR Applications (e.g., Enantiodiscrimination by Chiral Solvating Agents)
Advanced NMR techniques can probe more subtle molecular features. One such application is enantiodiscrimination, which is used to distinguish between enantiomers of a chiral compound. This is typically achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum.
However, it is important to note that this compound is an achiral molecule. It does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exist as a pair of enantiomers, and the technique of enantiodiscrimination by chiral solvating agents is not applicable to this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound would exhibit characteristic absorption bands:
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, which may be involved in hydrogen bonding.
N-H Stretch: The amino group will show two sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretch: Absorptions for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
C=C and C=N Stretch: The stretching vibrations of the pyridine ring will result in several bands in the 1400-1650 cm⁻¹ region.
N-H Bend: The bending vibration of the amino group typically appears in the range of 1580-1650 cm⁻¹.
C-O Stretch: The stretching vibration for the C-O bond of the hydroxyl group is expected in the 1200-1300 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound Please note that the following is a predicted data table for illustrative purposes, as specific experimental values are not publicly available.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| N-H Stretch | 3300 - 3500 | Medium, Sharp (doublet) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C / C=N Stretch | 1400 - 1650 | Medium to Strong |
| N-H Bend | 1580 - 1650 | Medium |
| C-O Stretch | 1200 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the substituted pyridine ring in this compound, absorb UV or visible light to promote electrons from a ground electronic state to an excited state.
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions, which are characteristic of the aromatic system. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups is likely to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted pyridine. The specific λ_max values and their corresponding molar absorptivities (ε) are dependent on the solvent used for the measurement.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and structural formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C7H10N2O), the molecular weight is 138.17 g/mol . nih.gov
In a typical mass spectrum of a similar aminopyridine derivative, the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern provides a "fingerprint" of the molecule, revealing the stability of different parts of the structure. Common fragmentation patterns for aromatic amines and pyridine derivatives involve cleavages at bonds adjacent to the functional groups. libretexts.org
For a compound with the molecular formula C7H10N2O, such as 2,4-Diaminoanisole, which is an isomer of the title compound, electrospray ionization (ESI) mass spectrometry in positive ion mode would show a precursor ion [M+H]+ at m/z 139.0866. nih.gov Collision-induced dissociation (CID) of this precursor ion would lead to characteristic fragment ions. nih.gov The fragmentation of aminopyridines often involves the loss of small neutral molecules or radicals. nih.gov For instance, the loss of an amino group (NH2) or a methyl group (CH3) are common fragmentation pathways. libretexts.orgnih.gov
Table 1: Predicted Mass Spectrometry Data for an Isomer of this compound (C7H10N2O)
| Ion Type | Precursor m/z | Adduct | Top 5 Fragment Peaks (m/z) |
| LC-ESI-QTOF | 139.0866 | [M+H]+ | 124.0627, 139.0862, 108.0679, 107.0597, 122.0592 nih.gov |
This data is for 2,4-Diaminoanisole, an isomer of this compound.
Fluorescence Spectroscopy in Characterization of Pyridinol Derivatives
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules. Pyridine derivatives, particularly those with amino substituents, are known to exhibit fluorescence. mdpi.comsciforum.net The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are highly dependent on the molecular structure and the solvent polarity. sciforum.net
Unsubstituted 2-aminopyridine (B139424) itself is known to have a high quantum yield of 0.6. mdpi.com The introduction of substituents on the pyridine ring can significantly alter the fluorescence characteristics. mdpi.com For instance, the synthesis of various multisubstituted aminopyridines has shown that their fluorescent properties can be tuned by altering the substituents at different positions on the pyridine ring. mdpi.com Some aminopyridine derivatives exhibit fluorescence in the blue region of the spectrum. sciforum.net The study of a series of aminopyridine derivatives revealed that a cyclohexyl-substituted aminopyridine exhibited a high quantum yield of over 0.40. mdpi.com
Table 2: Representative Fluorescence Properties of Aminopyridine Derivatives
| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Unsubstituted 2-aminopyridine | - | - | 0.6 | mdpi.com |
| Cyclohexyl-substituted aminopyridine | - | - | >0.40 | mdpi.com |
| Azido aminopyridine derivative | - | 480 | 0.03 | mdpi.com |
| Triazole-substituted aminopyridine | - | 480 | 0.35 - 0.45 | mdpi.com |
Elemental Analysis as a Complementary Characterization Technique
Elemental analysis is a fundamental analytical technique that determines the elemental composition of a compound. It serves as a crucial check for the purity of a sample and to confirm its empirical and molecular formula. For this compound, the molecular formula is established as C7H10N2O.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. This theoretical data is then compared with the experimental data obtained from an elemental analyzer. A close correlation between the theoretical and experimental values confirms the elemental composition of the synthesized compound.
Table 3: Theoretical Elemental Analysis Data for this compound (C7H10N2O)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 60.85 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 7.30 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 20.28 |
| Oxygen | O | 15.999 | 1 | 15.999 | 11.58 |
| Total | 138.170 | 100.00 |
This calculated data provides a benchmark for the experimental results obtained from elemental analysis, thereby validating the chemical formula of this compound.
Crystallographic Analysis and Solid State Structural Investigations of 5 Amino 3,6 Dimethylpyridin 2 Ol
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
Table 1: Hypothetical Crystallographic Data for 5-Amino-3,6-dimethylpyridin-2-ol
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₁₀N₂O |
| Formula Weight | 138.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 758.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.208 |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental data has been found.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. Understanding these interactions is crucial for predicting the physical properties of the solid-state material.
Hydrogen Bonding Networks within the Crystal Lattice
The this compound molecule possesses both hydrogen bond donors (the amino group -NH₂ and the hydroxyl group -OH) and acceptors (the nitrogen atom in the pyridine (B92270) ring and the oxygen atom). This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds, significantly influencing the crystal's stability and packing arrangement. Analysis of the crystal structure would reveal the specific donor-acceptor distances and angles, allowing for the characterization of these hydrogen bonds.
Conformational Analysis and Tautomerism in the Crystalline State
The solid-state conformation of the molecule would be precisely determined by XRD. This includes the planarity of the pyridine ring and the orientation of the amino and methyl substituents. Furthermore, this compound can potentially exist in different tautomeric forms, such as the pyridin-2(1H)-one form. Single crystal XRD analysis would definitively identify which tautomer is present in the crystalline state under the conditions of crystal growth.
Polymorphism Studies of this compound and its Derivatives
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. While no polymorphism studies have been reported for this compound, this is an area that would warrant investigation. Such studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
Computational Chemistry and Theoretical Investigations of 5 Amino 3,6 Dimethylpyridin 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal method for investigating the electronic structure and geometry of pyridinol derivatives.
Ab Initio Methods for High-Level Electronic Structure Characterization
For higher accuracy, particularly for electronic properties, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory could be used. researchgate.net While computationally more demanding than DFT, these methods provide a valuable benchmark for the DFT results and a more profound understanding of the electron correlation effects within the molecule.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net
IR: The calculation of harmonic vibrational frequencies via DFT is a routine procedure that aids in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net These calculations help to understand the vibrational modes of the molecule.
UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). materialsciencejournal.org This analysis provides information on the electronic transitions between molecular orbitals.
Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. aimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. aimspress.comresearchgate.net A smaller gap generally suggests a more reactive molecule. Visualizing the distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge distribution and intramolecular interactions. researchgate.net It provides insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. This analysis can quantify the stabilization energies associated with electron delocalization from filled donor NBOs to empty acceptor NBOs, offering a detailed picture of the molecule's electronic structure.
While the specific application of these computational techniques to 5-Amino-3,6-dimethylpyridin-2-ol has not been documented, the described methodologies represent the standard, state-of-the-art approach for gaining a deep, theoretical understanding of such a compound. Future research applying these methods would be invaluable for elucidating its chemical behavior and potential applications.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal, this analysis provides a visual representation of close contacts between neighboring molecules.
For this compound, a Hirshfeld surface analysis would be instrumental in understanding its solid-state packing and the nature of the non-covalent interactions that stabilize its crystal structure. The analysis generates a three-dimensional surface mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.
Given the molecular structure of this compound, with its amino (-NH2) and hydroxyl (-OH) groups, strong hydrogen bonding is expected to be a dominant feature of its crystal packing. The fingerprint plot derived from the Hirshfeld surface provides a two-dimensional summary of all intermolecular contacts. It is anticipated that the fingerprint plot for this compound would show prominent spikes corresponding to O···H and N···H contacts, indicative of hydrogen bonding. Other significant contacts would likely include H···H, C···H, and potentially π-π stacking interactions involving the pyridine (B92270) ring.
A hypothetical breakdown of the major intermolecular contacts for this compound, based on analyses of similar aminopyridine derivatives, is presented in the table below.
| Intermolecular Contact | Predicted Contribution (%) |
| O···H / H···O | 40 - 50 |
| H···H | 20 - 30 |
| C···H / H···C | 10 - 15 |
| N···H / H···N | 5 - 10 |
| C···C (π-π stacking) | 3 - 7 |
| Other | < 5 |
This table is a hypothetical representation based on typical values for similar organic molecules and is intended for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Studies based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. These models are built by establishing a correlation between a set of calculated molecular descriptors and the observed activity. For this compound, QSAR studies could be employed to predict its potential biological activities, such as enzyme inhibition or antimicrobial effects, by comparing its descriptors to those of a series of related compounds with known activities. nih.govresearchgate.net
The process would involve calculating a wide range of theoretical descriptors for this compound and its analogs. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Examples include molecular weight, logP, molar refractivity, topological polar surface area (TPSA), and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
A typical QSAR study on a series of aminopyridine derivatives might yield a linear regression equation of the following form:
log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Where IC50 is the half-maximal inhibitory concentration, and the descriptors are the molecular properties found to be most correlated with the activity. For instance, a QSAR model for a series of aminopyridine-based inhibitors might reveal that descriptors related to hydrophobicity and electronic properties are key to their activity.
The following table presents a hypothetical set of calculated descriptors for this compound that would be relevant for a QSAR study.
| Descriptor | Hypothetical Value | Significance |
| Molecular Weight | 138.17 | Size of the molecule |
| logP | 1.2 | Lipophilicity, affects membrane permeability |
| Topological Polar Surface Area (TPSA) | 58.3 Ų | Polarity, influences cell penetration |
| Number of Hydrogen Bond Donors | 2 | Potential for hydrogen bonding |
| Number of Hydrogen Bond Acceptors | 2 | Potential for hydrogen bonding |
| HOMO Energy | -5.5 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
These values are illustrative and would need to be calculated using specialized software in a formal QSAR study.
Reaction Mechanism Studies through Computational Modeling
Computational modeling provides a powerful tool for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. For this compound, computational methods, particularly Density Functional Theory (DFT), could be used to study various potential reactions.
One area of interest could be the tautomerism between the pyridin-2-ol and the corresponding pyridin-2-one forms. While the equilibrium often favors the pyridone tautomer in related systems, the specific substitution pattern on this compound could influence this equilibrium. wikipedia.org Computational modeling can calculate the relative energies of the tautomers and the energy barrier for their interconversion.
Another application would be the investigation of its reactivity in synthetic transformations. For example, the amino group can undergo acylation, alkylation, or diazotization, while the pyridine ring itself can be subject to electrophilic or nucleophilic attack, depending on the reaction conditions. Computational studies can model the reaction pathways for these transformations, identifying the most likely sites of reaction and the energetic feasibility of different routes. This can be particularly useful in understanding the regioselectivity of reactions involving this multifunctional molecule. researchgate.net
A hypothetical reaction coordinate diagram for a modeled reaction, such as the N-acetylation of this compound, would show the relative energies of the reactants, transition state, and products, providing a quantitative measure of the reaction's kinetics and thermodynamics.
Molecular Docking Simulations of this compound and its Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.
Given the structural similarities of aminopyridines to known biologically active molecules, molecular docking simulations could be performed to explore the potential of this compound as an inhibitor of various enzymes. For instance, aminopyridine derivatives have been investigated as inhibitors of kinases and other enzymes. rsc.orgdovepress.comresearchgate.net
The docking process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol.
A molecular docking study of this compound against a hypothetical protein kinase target would likely reveal key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the active site. The methyl groups might engage in hydrophobic interactions, further stabilizing the complex.
The results of a docking simulation are often presented in a table summarizing the binding energies and key interactions. An illustrative example for this compound and its hypothetical derivatives is shown below.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | GLU81, LEU132, LYS33 |
| Derivative A (N-acetylated) | -8.2 | GLU81, LEU132, TYR82 |
| Derivative B (O-methylated) | -7.1 | LEU132, PHE145 |
This table is a hypothetical representation of docking results and is for illustrative purposes only.
Reactivity and Chemical Transformations of 5 Amino 3,6 Dimethylpyridin 2 Ol
Functional Group Interconversions of the Amino and Hydroxyl Moieties
The amino and hydroxyl groups of 5-Amino-3,6-dimethylpyridin-2-ol are amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. ambeed.com These intermediates are versatile precursors for the synthesis of various other functional groups. For instance, in the presence of copper(I) halides (Sandmeyer reaction) or other appropriate reagents, the diazonium group can be replaced by a halide, cyano, or other functionalities. ambeed.com Diazotization of aminopyridines in the presence of sulfonic acids, such as p-toluenesulfonic acid or camphorsulfonic acid, can lead to the formation of the corresponding pyridyl sulfonates.
Acylation of the amino group can be readily achieved using acylating agents like acyl chlorides or anhydrides to furnish the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing specific acyl moieties into the molecule.
The hydroxyl group, on the other hand, can be converted into an ether through Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. The regioselective etherification of hydroxypyridines can sometimes be achieved via the formation of ortho-pyridinone methide intermediates. Furthermore, the hydroxyl group can be acylated to form esters using standard acylation methods.
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in this compound is activated towards electrophilic substitution due to the presence of the strongly electron-donating amino and hydroxyl groups, as well as the two methyl groups. Electrophilic attack is anticipated to occur at the positions ortho and para to the activating groups. For instance, nitration of 3-hydroxypyridine occurs at the 2-position when the reaction is carried out on the conjugate acid. Halogenation, sulfonation, and Friedel-Crafts type reactions are also plausible under appropriate conditions, with the regioselectivity being governed by the combined directing effects of the substituents.
Conversely, the electron-rich nature of the pyridine ring in this compound makes it generally resistant to nucleophilic aromatic substitution. Such reactions on pyridine rings typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the absence of such activating groups, harsh reaction conditions would be necessary to effect nucleophilic substitution.
Derivatization Strategies for Advanced Chemical Synthesis
The versatile reactivity of its functional groups makes this compound a valuable scaffold for the synthesis of more complex molecules. The amino group serves as a handle for the introduction of various substituents through diazotization-substitution sequences or by the formation of amides and sulfonamides.
The hydroxyl group can be derivatized to ethers and esters, which can modulate the solubility and electronic properties of the molecule. Furthermore, both the amino and hydroxyl groups can be utilized as points for the construction of larger molecular architectures, including macrocycles and polymers. The synthesis of various 2-amino-5-hydroxypyridine derivatives has been reported, highlighting the utility of this class of compounds as synthetic intermediates.
Coordination Chemistry: this compound as a Ligand
The presence of multiple heteroatoms with lone pairs of electrons, namely the pyridine ring nitrogen, the exocyclic amino nitrogen, and the hydroxyl oxygen, endows this compound with the ability to act as a versatile ligand in coordination chemistry.
Aminopyridine derivatives are well-known to form stable complexes with a wide range of transition metal ions, including copper(II), cobalt(II), nickel(II), and zinc(II). The coordination can occur through the pyridine ring nitrogen, the amino group, or both, leading to either monodentate or bidentate chelation. The hydroxyl group can also participate in coordination, particularly after deprotonation, leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands.
Table 1: Examples of Transition Metal Complexes with Aminopyridine Ligands
| Ligand | Metal Ion | Coordination Mode | Resulting Complex Structure |
| 3-Aminopyridine (B143674) | Cu(II) | Monodentate (via pyridine N) | Square planar or square pyramidal |
| 4-Aminopyridine | Cd(II) | Bridging | 1D coordination polymer |
| 2,6-Diaminopyridine derivative | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tetradentate | Tetrahedral |
| 3-Aminopyridine | Co(II), Co(III) | Monodentate (via pyridine N) | Octahedral |
This table is illustrative and based on the coordination behavior of related aminopyridine ligands.
The structures of metal complexes containing aminopyridine ligands have been extensively studied using techniques such as single-crystal X-ray diffraction. These studies have revealed a rich variety of coordination geometries and supramolecular architectures. For instance, complexes with 3-aminopyridine have been shown to adopt square planar, square pyramidal, and octahedral geometries. In some cases, the aminopyridine ligand can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional coordination polymers. The solid-state structures are often stabilized by extensive hydrogen bonding networks involving the amino groups and counter-ions or solvent molecules.
Formation of Fused Heterocyclic Ring Systems from the Pyridinol Scaffold
This compound is a valuable precursor for the synthesis of fused heterocyclic ring systems, where the pyridine ring is annulated with another heterocyclic ring. The presence of adjacent amino and hydroxyl groups provides a reactive site for condensation reactions with bifunctional electrophiles.
For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles can lead to the formation of fused pyridopyrimidines, pyridoxazines, or other related systems. The synthesis of fused pyridine carboxylates from the condensation of heteroaromatic amines with β-alkoxyvinyl glyoxylates has been reported. Similarly, multicomponent reactions involving aminopyridines can provide access to complex fused heterocyclic scaffolds. The synthesis of fused aminooxazole, aminoimidazole, and aminopyrrole systems from pyridoxine-derived aminopyridinols demonstrates the feasibility of constructing various five-membered heterocyclic rings fused to the pyridine core. The general strategy often involves the initial formation of an intermediate that then undergoes intramolecular cyclization to yield the final fused ring system.
Applications of 5 Amino 3,6 Dimethylpyridin 2 Ol in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block
No specific studies detailing the versatile use of 5-Amino-3,6-dimethylpyridin-2-ol as a synthetic building block for a range of different molecular classes were identified.
Integration into Complex Organic Molecules and Scaffolds
While related aminopyridine structures are known to be incorporated into complex bioactive molecules, specific examples of the integration of this compound into such scaffolds could not be found in the surveyed literature.
Role in Catalyst Design and Development
Development of Specialty Polymers and Materials
The use of functionalized pyridines in materials science is an active area of research. Despite this, there is no available literature that details the incorporation of this compound into specialty polymers or other advanced materials.
Future Research Directions for 5 Amino 3,6 Dimethylpyridin 2 Ol
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 5-Amino-3,6-dimethylpyridin-2-ol, future investigations could focus on moving beyond traditional multi-step syntheses, which may involve harsh reaction conditions and generate significant waste.
Promising areas of exploration include:
C-H Activation/Functionalization: Direct C-H activation represents a powerful and atom-economical approach to synthesize substituted pyridinols. Research could target the selective functionalization of a simpler pyridine (B92270) precursor to introduce the amino and methyl groups in a more direct fashion. This would reduce the number of synthetic steps, minimize the use of protecting groups, and decrease waste production.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Future studies could explore the potential of engineered enzymes to catalyze key steps in the synthesis of this compound, offering high selectivity and mild reaction conditions.
A comparative table of potential synthetic routes is presented below:
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| C-H Activation | High atom economy, reduced steps, less waste. | Achieving high regioselectivity, catalyst cost and stability. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs, potential for clogging. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |
| Multicomponent Reactions | High efficiency, reduced purification steps. nih.gov | Discovery of suitable reaction conditions and starting materials. |
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry provides invaluable insights into the relationship between a molecule's structure and its physical and chemical properties. For this compound, advanced computational modeling can guide experimental work and accelerate the discovery of new applications.
Future research in this area should include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a wide range of properties, including electronic structure, reactivity, and spectroscopic characteristics. researchgate.netnih.gov This can help in understanding the compound's behavior in different chemical environments and in predicting its potential for various applications. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility, stability, and potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a particular biological activity is identified, QSAR models can be developed to correlate specific structural features of this compound and its analogs with their activity. This can guide the design of new, more potent compounds.
A table outlining key parameters for computational modeling is provided below:
| Computational Method | Properties to be Investigated | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic properties, bond lengths/angles, vibrational frequencies, reaction mechanisms. researchgate.netnih.gov | Guide for synthesis, prediction of reactivity and spectroscopic data. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Solvation properties, conformational analysis, binding interactions with target proteins. | Understanding of behavior in solution and potential biological interactions. |
| QSAR Modeling | Correlation of structural features with biological activity. | Rational design of more active analogs. |
Expansion of Applications in Emerging Areas of Chemical Sciences
The unique combination of functional groups in this compound—an amino group, a hydroxyl group, and a pyridine ring—makes it an attractive scaffold for a variety of applications. bldpharm.comresearchgate.net While its current uses may be limited, future research could unlock its potential in several emerging areas.
Potential future applications to be explored:
Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals. nih.govjchemrev.comnih.gov The specific substitution pattern of this compound could be a starting point for the development of new therapeutic agents. Research could focus on its potential as an inhibitor of specific enzymes or as a ligand for receptors implicated in various diseases.
Materials Science: The compound's ability to act as a ligand for metal ions could be exploited in the development of new coordination polymers or metal-organic frameworks (MOFs). These materials could have interesting catalytic, photoluminescent, or gas-storage properties.
Organic Electronics: Pyridine-based molecules are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be tuned through chemical modification to make it a suitable component for such applications.
A table of potential applications and the key features of the compound that make them viable is shown below:
| Emerging Application Area | Relevant a Features of this compound | Research Focus |
| Medicinal Chemistry | Hydrogen bond donors/acceptors, aromatic ring system, potential for derivatization. nih.govjchemrev.comnih.gov | Screening for biological activity, synthesis of analogs, target identification. |
| Materials Science | Metal-coordinating amino and hydroxyl groups, rigid scaffold. | Synthesis of metal complexes and coordination polymers, characterization of material properties. |
| Organic Electronics | Conjugated π-system, potential for tuning electronic properties. | Synthesis of derivatives with tailored electronic properties, fabrication and testing of devices. |
Q & A
Q. What are the recommended laboratory-scale synthesis routes for 5-Amino-3,6-dimethylpyridin-2-ol, and how do reaction conditions influence yield?
Methodological Answer :
- Catalytic Amination : Use palladium-catalyzed coupling (e.g., Buchwald-Hartwig) with 3,6-dimethylpyridin-2-ol and ammonia equivalents. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to minimize byproducts .
- Nucleophilic Substitution : React 3,6-dimethyl-2-hydroxypyridine with ammonia under microwave-assisted conditions (100°C, 30 min) to enhance reaction efficiency .
- Yield Optimization Table :
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Catalytic Amination | Pd(OAc)₂ | DMF | 120 | 65–70 |
| Microwave Substitution | None | H₂O | 100 | 55–60 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 5.5–6.0 ppm, broad). The methyl groups (δ 2.1–2.5 ppm) confirm substitution patterns .
- IR Spectroscopy : Look for O–H (3200–3400 cm⁻¹) and N–H (3350–3500 cm⁻¹) stretches. Absence of C=O (1700 cm⁻¹) rules out oxidation .
- Mass Spectrometry : Prioritize molecular ion peaks (m/z ≈ 152) and fragmentation patterns to confirm stability under ionization .
Q. What safety protocols are essential for handling this compound, given its structural analogs?
Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory masks due to potential respiratory irritation (analogous to 5-Amino-2-chloro-3-methylpyridine) .
- Waste Disposal : Classify as WGK 3 (severely hazardous to water); neutralize with dilute acetic acid before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in heterocyclic functionalization reactions?
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with analogs like 2-hydroxymethyl-5-hydroxypyridine .
- Transition State Analysis : Simulate reaction pathways (e.g., amination vs. alkylation) to identify kinetic vs. thermodynamic products. Validate with experimental HPLC data .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer :
- Controlled Replication : Standardize assay conditions (e.g., broth microdilution for antimicrobial testing) and include positive controls (e.g., ciprofloxacin). Use embedded experimental designs to isolate variables like solvent polarity .
- Structure-Activity Relationship (SAR) : Compare bioactivity with analogs (e.g., 5,6-dimethoxypyridin-2-ol) to identify critical substituents. Tabulate IC₅₀ values across studies:
| Compound | Target Pathogen | IC₅₀ (µg/mL) | Solvent |
|---|---|---|---|
| This compound | E. coli | 12.5 | DMSO |
| 5,6-Dimethoxypyridin-2-ol | E. coli | 25.0 | Methanol |
Q. What experimental designs optimize reaction conditions for high-yield synthesis while minimizing environmental impact?
Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to test variables: catalyst loading (0.5–2.0 mol%), temperature (80–120°C), and solvent (water vs. DMF). Use ANOVA to identify significant factors .
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy for each route. Microwave-assisted synthesis in water typically reduces E-factor by 40% compared to DMF-based methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
